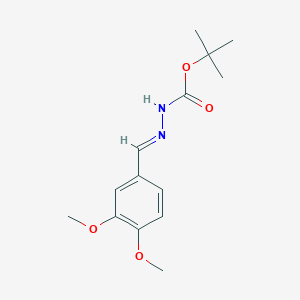
tert-butyl (2E)-2-(3,4-dimethoxybenzylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base hydrazone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines .
Scientific Research Applications
N’-(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The molecular targets and pathways involved include metal ion coordination and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’-(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE is unique due to its tert-butoxy group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-15-9-10-6-7-11(18-4)12(8-10)19-5/h6-9H,1-5H3,(H,16,17)/b15-9+ |
InChI Key |
RDQMYPKCIQCAHK-OQLLNIDSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















